molecular formula C24H18O4 B1600405 [1,1'-Binaphthalene]-2,2'-dicarboxylic acid, dimethyl ester CAS No. 85464-88-6

[1,1'-Binaphthalene]-2,2'-dicarboxylic acid, dimethyl ester

Cat. No.: B1600405
CAS No.: 85464-88-6
M. Wt: 370.4 g/mol
InChI Key: IIJQXSWPACKCHL-UHFFFAOYSA-N
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Description

[1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two naphthalene units connected at the 1 and 1’ positions, with carboxylic acid groups esterified with methanol at the 2 and 2’ positions. It is widely used in various fields of scientific research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester typically involves the esterification of [1,1’-Binaphthalene]-2,2’-dicarboxylic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of [1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester may involve more efficient and scalable methods such as continuous flow esterification. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid form, which can interact with enzymes and receptors in biological systems. The naphthalene rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Binaphthalene]-2,2’-dicarboxylic acid: The non-esterified form of the compound.

    [1,1’-Binaphthalene]-2,2’-diol: A derivative with hydroxyl groups instead of ester groups.

    [1,1’-Binaphthalene]-2,2’-dicarboxamide: A derivative with amide groups instead of ester groups.

Uniqueness

[1,1’-Binaphthalene]-2,2’-dicarboxylic acid, dimethyl ester is unique due to its ester functional groups, which provide different reactivity and solubility properties compared to its non-esterified counterparts. The ester groups also influence the compound’s interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 1-(2-methoxycarbonylnaphthalen-1-yl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c1-27-23(25)19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24(26)28-2/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJQXSWPACKCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450267
Record name Dimethyl [1,1'-binaphthalene]-2,2'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85464-88-6
Record name Dimethyl [1,1'-binaphthalene]-2,2'-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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